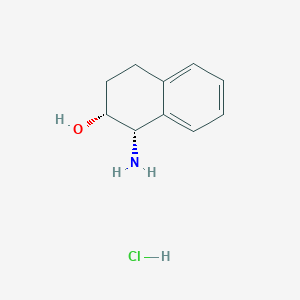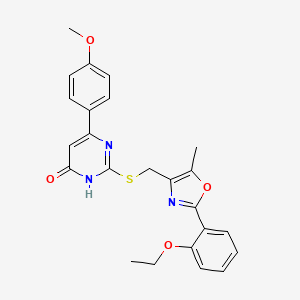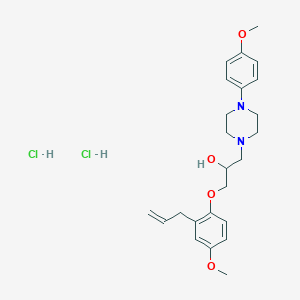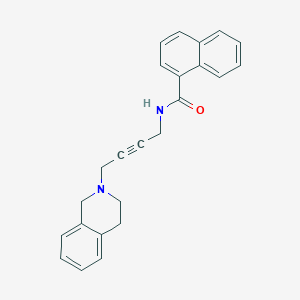![molecular formula C12H19NO2 B2919716 cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320378-81-0](/img/structure/B2919716.png)
cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of azabicyclo[3.2.1]octane, which is a bicyclic structure containing a nitrogen atom . The “cyclopropyl” and “methanone” groups suggest the presence of a cyclopropyl group (a three-carbon ring) and a ketone group (a carbonyl group with the carbon atom linked to two other carbon atoms), respectively .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains an azabicyclo[3.2.1]octane core, which is a bicyclic structure with a nitrogen atom . The “cyclopropyl” and “methanone” groups suggest the presence of a cyclopropyl group (a three-carbon ring) and a ketone group (a carbonyl group with the carbon atom linked to two other carbon atoms), respectively .Applications De Recherche Scientifique
Chemical Reactivity and Transformation
Studies on bicyclo[3.1.0]hexane derivatives, including cyclopropyl rings adjacent to ketone groups, have shown that these structures can undergo specific ring-opening reactions under acidic or basic conditions. Methanolysis of such compounds results in cleavage of activated cyclopropane bonds, leading to products like 4-methoxycyclohexane or 3-methoxymethylcyclopentanone depending on the reaction conditions. This reactivity can be leveraged in synthesizing complex cyclic compounds and understanding reaction mechanisms involving cyclopropanes and ketones (Lim, McGee, & Sieburth, 2002).
Synthetic Pathways and Methodologies
Research into the addition of methanol to endo-tricyclo[3.2.1.02,4]oct-6-ene has provided insights into cyclopropyl corner vs edge protonation, a critical aspect in synthetic organic chemistry that affects the outcome of cyclopropane-containing compound transformations. Such studies contribute to the development of novel synthetic methodologies that can be applied to a wide range of chemical syntheses (Battiste et al., 1983).
Application in Cycloheptatriene Derivatives Synthesis
The anodic transformation of cycloheptatriene to tropone and tropolone represents another area where cyclopropyl-containing compounds play a critical role. The direct transformation of cycloheptatriene in methanol through anodic oxidation showcases the versatility of cyclopropyl groups in synthesizing important chemical frameworks, which have potential applications in material science, pharmaceuticals, and organic synthesis (Shono et al., 1988).
Development of Novel Compounds
The exploration of bicyclic proline analogues, including azabicyclo[3.1.1]heptane and azabicyclo[3.2.1]octane derivatives, illustrates the application of cyclopropyl-containing compounds in the design of novel molecules with potential biological activity. These compounds represent a valuable addition to the toolkit for drug discovery and development, offering new avenues for the synthesis of peptidomimetics and other bioactive molecules (Radchenko et al., 2009).
Propriétés
IUPAC Name |
cyclopropyl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-11-6-9-4-5-10(7-11)13(9)12(14)8-2-3-8/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXZIWFQUXSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2919636.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride](/img/structure/B2919638.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919639.png)
![N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2919641.png)
![5-(2-chloro-4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919642.png)






![5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B2919656.png)